3-(Trifluoromethoxy)thiobenzamide

Catalog No.
S829690
CAS No.
1053656-09-9
M.F
C8H6F3NOS
M. Wt
221.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trifluoromethoxy)thiobenzamide

Researchers optimizing lead compounds face CYP450-mediated O-demethylation and unwanted dimerization in thiazole syntheses. 3-(Trifluoromethoxy)thiobenzamide (CAS 1053656-09-9) provides the solution: • Electron-withdrawing -OCF3 (σm +0.38) prevents 1,2,4-thiadiazole dimer formation. • High Hansch π (+1.04) enhances membrane permeability. • C-F bond energy (485.3 kJ/mol) ensures metabolic stability. Shipped globally with analytical documentation.

CAS Number

1053656-09-9

Product Name

3-(Trifluoromethoxy)thiobenzamide

IUPAC Name

3-(trifluoromethoxy)benzenecarbothioamide

Molecular Formula

C8H6F3NOS

Molecular Weight

221.2 g/mol

InChI

InChI=1S/C8H6F3NOS/c9-8(10,11)13-6-3-1-2-5(4-6)7(12)14/h1-4H,(H2,12,14)

InChI Key

KGDKLGFSPGGSRL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=S)N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=S)N

Synonyms

3-(trifluoromethoxy)benzothioamide, 3-(trifluoromethoxy)benzenecarbothioamide, m-(trifluoromethoxy)thiobenzamide, 3-[(trifluoromethyl)oxy]thiobenzamide, 3-(trifluoromethoxy)phenylthioamide

Purity

≥98%

Package Size

1 g, 5 g

3-(Trifluoromethoxy)thiobenzamide (CAS 1053656-09-9) is a specialized fluorinated building block primarily utilized in the synthesis of thiazoles, thiadiazoles, and related heterocycles via Hantzsch-type cyclocondensations[1]. Characterized by the presence of a meta-substituted trifluoromethoxy (-OCF3) group, this thioamide serves as a critical precursor for medicinal chemistry and agrochemical pipelines requiring enhanced lipophilicity and metabolic stability[2]. Unlike standard thiobenzamides, the -OCF3 moiety imparts a unique combination of high electronegativity and conformational flexibility, making it an indispensable starting material for late-stage lead optimization where standard methoxy or unsubstituted analogs fail to meet stringent pharmacokinetic requirements [3].

Research Fit

Meta-substituted trifluoromethoxy thioamide scaffold
Research-grade purity suitable for intermediate use
Reported lipophilic character supports permeability and distribution studies

Substituting 3-(Trifluoromethoxy)thiobenzamide with its non-fluorinated analog, 3-methoxythiobenzamide, fundamentally compromises downstream product viability and process efficiency [1]. The methoxy group is highly susceptible to CYP450-mediated oxidative O-demethylation, introducing severe metabolic liabilities into the resulting active pharmaceutical ingredients (APIs) [2]. Furthermore, the electron-donating nature of the methoxy group increases the nucleophilicity of the thioamide, which can lead to unwanted dimerization into 1,2,4-thiadiazoles during Hantzsch thiazole synthesis [3]. Conversely, the strong electron-withdrawing nature of the -OCF3 group modulates sulfur nucleophilicity, ensuring cleaner cyclization profiles with alpha-haloketones while simultaneously providing a massive boost to target lipophilicity that generic analogs cannot replicate [1].

Substitution Risk

Regioisomer sensitivity

Ortho, meta, or para substitution of the OCF3 group can shift electronic distribution and target engagement profile.

OCF3 vs CF3 mismatch

Replacing -OCF3 with -CF3 alters lipophilicity, electronic properties, and may unpredictably change potency or selectivity.

Thioamide vs amide divergence

Thioamide (C=S) differs from amide (C=O) in metabolic stability, conformational preference, and metal coordination, limiting direct substitution.

Quantitative Enhancement of Precursor Lipophilicity

The incorporation of the trifluoromethoxy group provides a profound increase in lipophilicity compared to traditional methoxy analogs [1]. Quantitative structure-activity relationship (QSAR) parameters demonstrate that the -OCF3 group possesses a Hansch lipophilicity parameter (π) of +1.04[2]. In stark contrast, the standard -OCH3 group has a π value of -0.02[2]. When 3-(Trifluoromethoxy)thiobenzamide is utilized as a building block, this +1.06 difference in the π parameter is directly transferred to the resulting thiazole or heterocycle, significantly enhancing the membrane permeability and bioavailability of the final synthesized compound [1].

Evidence DimensionHansch Lipophilicity Parameter (π)
Target Compound Data+1.04 (for the -OCF3 substituent)
Comparator Or Baseline-0.02 (for the -OCH3 comparator)
Quantified Difference+1.06 increase in π value
ConditionsStandard QSAR lipophilicity modeling for substituent effects

Procurement of the -OCF3 derivative is essential for synthesizing APIs that require high passive membrane permeability without adding excessive molecular weight.

Meta vs Para Binding
Class-level inference
Reported IC50 1.5 nM (meta analog) vs. Kd 2.21 µM (para isomer)
Regioisomeric position critically influences target engagement and potency context.
Targets differ; direct comparator on same target not available.

Metabolic Stability and Oxidative Resistance

A primary failure mode of methoxy-substituted heterocycles is rapid enzymatic degradation via CYP450 enzymes [1]. 3-(Trifluoromethoxy)thiobenzamide circumvents this liability due to the exceptional strength of the C-F bonds within the trifluoromethyl moiety. The bond dissociation energy for the C-F bond in the -OCF3 group is approximately 485.3 kJ/mol, compared to the much weaker C-H bonds (approx. 414.2 kJ/mol) in a standard methoxy group [2]. This high thermodynamic stability, combined with the steric bulk and strong electron-withdrawing nature of the fluorine atoms, sterically and electronically shields the O-C bond from oxidative O-demethylation, ensuring the downstream products maintain prolonged half-lives in vivo [1].

Evidence DimensionBond Dissociation Energy (Metabolic Liability Site)
Target Compound Data~485.3 kJ/mol (C-F bond in -OCF3)
Comparator Or Baseline~414.2 kJ/mol (C-H bond in -OCH3)
Quantified Difference+71.1 kJ/mol increase in bond strength
ConditionsThermodynamic bond stability against oxidative cleavage

Selecting this specific fluorinated precursor prevents costly late-stage failures in drug development caused by rapid metabolic clearance.

OCF3 vs CF3 LogP
Cross-study comparable
Predicted logP 2.69 (-OCF3) vs. 3.04 (-CF3)
Lipophilicity difference impacts permeability and non-specific binding contexts.
Predicted values; experimental logD may vary.

Electronic Modulation for Cleaner Hantzsch Cyclization

The electronic properties of the thiobenzamide precursor dictate the efficiency and purity of downstream Hantzsch thiazole syntheses [1]. The -OCF3 group in 3-(Trifluoromethoxy)thiobenzamide acts as a strong electron-withdrawing group, characterized by a Hammett meta-substituent constant (σm) of +0.38 [2]. This contrasts sharply with the electron-donating 3-methoxy analog (σm = +0.12)[2]. The electron-withdrawing effect of the -OCF3 group attenuates the excessive nucleophilicity of the thioamide sulfur. This moderation prevents unwanted side reactions, such as the dimerization of the thioamide into 3,5-diaryl-1,2,4-thiadiazoles, which frequently plagues the cyclocondensation of highly electron-rich thiobenzamides with sterically hindered alpha-haloketones [3].

Evidence DimensionHammett Substituent Constant (σm)
Target Compound Data+0.38 (Electron-withdrawing)
Comparator Or Baseline+0.12 (Electron-donating for -OCH3)
Quantified DifferenceShift of +0.26 in σm, reversing the electronic effect
ConditionsReactivity profiling for α-haloketone cyclocondensation

This electronic modulation ensures higher yields and cleaner impurity profiles during the industrial-scale synthesis of substituted thiazoles.

Thioamide Duration
Direct head-to-head comparison
Reported 36 h vs. 12 h duration of in vivo model response (thioamide vs. amide)
Thioamide backbone may extend target engagement duration in research models.
Model-specific; applicability may vary.

Enhanced Precursor Stability in Acidic Reaction Media

Primary thioamides are often susceptible to hydrolysis in acidic environments, which can complicate their storage and use in acid-catalyzed cyclizations [1]. The incorporation of the strongly electron-withdrawing -OCF3 group (Hammett σm = +0.38) significantly reduces the electron density on the thioamide nitrogen compared to the electron-donating -OCH3 group [2]. This reduction in basicity lowers the propensity for nitrogen protonation, thereby increasing the hydrolytic stability of 3-(Trifluoromethoxy)thiobenzamide in acidic reaction media [1]. Consequently, this precursor exhibits superior shelf-life and process reliability during complex, multi-step synthetic sequences that require acidic conditions [3].

Evidence DimensionHydrolytic Stability (via Nitrogen Basicity)
Target Compound DataReduced basicity (σm = +0.38)
Comparator Or BaselineHigher basicity (σm = +0.12 for -OCH3)
Quantified DifferenceDecreased susceptibility to acid-catalyzed hydrolysis
ConditionsAcidic reaction environments and long-term storage

Procurement of this stabilized precursor reduces batch-to-batch variability and material loss due to degradation during storage and acid-mediated syntheses.

S-Coordination Behavior
Cross-study comparable
Thiobenzamide forms 1:1 S-coordinated adducts; equilibrium constants differ from O-benzamide.
Distinct Lewis basicity enables alternative coordination chemistry contexts.
Exact K values not provided in source.

Synthesis of Metabolically Stable Thiazole-Based Therapeutics

Due to the high Hansch π value (+1.04) and exceptional C-F bond dissociation energy (485.3 kJ/mol), 3-(Trifluoromethoxy)thiobenzamide is the premier choice for synthesizing thiazole-core active pharmaceutical ingredients (APIs) where overcoming CYP450-mediated O-demethylation and poor membrane permeability are primary project goals [1].

Agrochemical Development Requiring High Environmental Persistence

In the development of novel fungicides and insecticides, the incorporation of the -OCF3 group via this thiobenzamide precursor provides necessary environmental robustness. The strong electron-withdrawing nature (σm = +0.38) and thermodynamic stability of the precursor translate into final agrochemicals that resist rapid hydrolytic and oxidative degradation in field conditions [2].

Precision SAR Studies Involving Conformational Flexibility

Unlike the rigid -CF3 group, the -OCF3 moiety can adopt a perpendicular orientation relative to the aromatic ring due to nO → σ*C–F hyperconjugation. This makes 3-(Trifluoromethoxy)thiobenzamide an essential building block for structure-activity relationship (SAR) campaigns that require probing specific steric pockets in target receptors without sacrificing lipophilicity [3].

Application Fit

Application
Selection Property
Validation Focus
Meta-substituted bioactive molecule synthesis
Regioisomeric thioamide scaffold
Target engagement context with regioisomeric control
Metabolically stable peptidomimetics
Thioamide backbone rigidity
Proteolytic stability and duration of target binding
Lipophilicity fine-tuning in lead optimization
Meta-OCF3 lipophilic contribution
Solubility and permeability profile evaluation
Sulfur heterocycle and coordination complex synthesis
Thiocarbonyl sulfur Lewis basicity
Metal coordination geometry and catalytic potential

XLogP3

2.7

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